4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride
Overview
Description
4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride typically involves the cyclization of appropriate hydrazine derivatives with suitable diketones or their equivalents. One common method involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting pyrazole is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and microwave-assisted synthesis are often employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The amino group in the pyrazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: N-alkyl or N-acyl pyrazole derivatives.
Scientific Research Applications
4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Pyrazole derivatives are explored for their potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid
- 4-(3,5-Dimethylphenyl)-1H-pyrazole-3-thiol
- 4-(3,5-Dimethylphenyl)-1H-pyrazole-3-carboxamide
Uniqueness
4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the amino group at the 3-position of the pyrazole ring allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Biological Activity
4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a distinctive structure that contributes to its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 227.70 g/mol. Its structure includes a pyrazole ring and a 3,5-dimethylphenyl substituent, which are crucial for its biological activity.
The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors in biological pathways. Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory properties. The exact molecular targets are still under investigation, but potential interactions with cyclooxygenase (COX) enzymes have been proposed .
Anti-inflammatory Activity
Research indicates that this compound may effectively reduce inflammation by modulating the activity of pro-inflammatory cytokines and enzymes. In vitro assays have shown promising results in terms of its ability to inhibit the production of inflammatory mediators .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that it exhibits moderate to strong inhibitory effects against various bacterial strains and fungi. For instance, it has shown efficacy in inhibiting the growth of Escherichia coli and Staphylococcus aureus, as well as certain phytopathogenic fungi .
Case Studies
- Inhibition of Inflammatory Pathways : A study evaluated the effect of this compound on human macrophages stimulated with lipopolysaccharides (LPS). The results indicated a significant reduction in the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.
- Antifungal Activity : Another study focused on the antifungal properties of this compound against Botrytis cinerea. The results showed that it inhibited fungal mycelial growth at concentrations as low as 50 µg/mL, outperforming standard antifungal agents in some cases .
Comparative Analysis
The biological activity of this compound can be compared with other pyrazole derivatives:
Compound Name | Structure | Biological Activity |
---|---|---|
4-Amino-5-(5-methyl-1-phenyl)-1H-pyrazole | Structure | Anti-inflammatory |
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole | Structure | Antifungal |
5-(2,4-Dimethylphenyl)-2H-pyrazol-3-ylamine | Structure | Antibacterial |
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)-1H-pyrazol-5-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-7-3-8(2)5-9(4-7)10-6-13-14-11(10)12;/h3-6H,1-2H3,(H3,12,13,14);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPKAZKPPDKHGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(NN=C2)N)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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